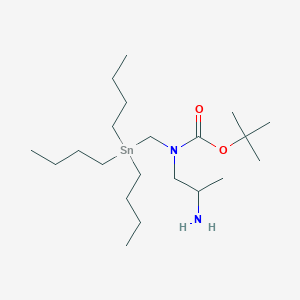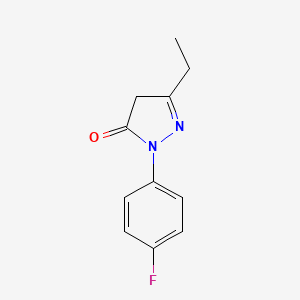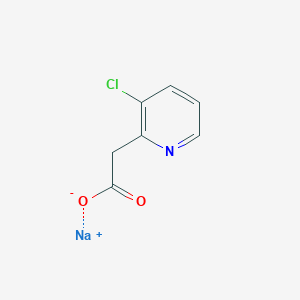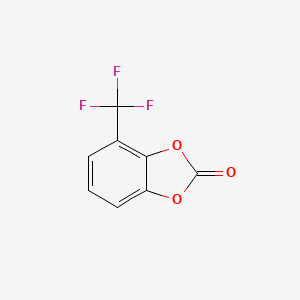
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate: is a chemical compound with the molecular formula C21H46N2O2Sn and a molecular weight of 477.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminopropyl and tributylstannyl methyl groups under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness . The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Chemistry: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is used as a reagent in organic synthesis for the preparation of complex molecules . It is particularly useful in the synthesis of N-heterocycles through SnAP (Stannyl Amino Propyl) reagents .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its ability to undergo various chemical reactions makes it valuable in the synthesis of advanced materials .
作用机制
The mechanism of action of t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors . The compound can form complexes with these targets, leading to changes in their activity and function . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes .
相似化合物的比较
- tert-Butyl (3-aminopropyl) ((tributylstannyl)methyl)carbamate
- tert-Butyl (2-aminoethyl) ((tributylstannyl)methyl)carbamate
Uniqueness: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)





